![molecular formula C9H7NO3 B3064581 1-Nitro-3-(prop-2-yn-1-yloxy)benzene CAS No. 13350-11-3](/img/structure/B3064581.png)
1-Nitro-3-(prop-2-yn-1-yloxy)benzene
Overview
Description
1-Nitro-3-(prop-2-yn-1-yloxy)benzene is a chemical compound with the molecular formula C9H7NO3 . It is commonly used in scientific experiments due to its unique physical and chemical properties, biological potential, and potential implications in various fields of research and industry.
Synthesis Analysis
A highly convenient method has been developed for the synthesis of (prop-2-ynyloxy) benzene and its derivatives . Differently substituted phenol and aniline derivatives were allowed to react with propargyl bromide in the presence of K2CO3 base and acetone as solvent . The compounds were synthesized in good yields (53–85%) .Molecular Structure Analysis
The molecular structure of 1-Nitro-3-(prop-2-yn-1-yloxy)benzene is represented by the formula C9H7NO3 . The average mass of the molecule is 177.157 Da and the monoisotopic mass is 177.042587 Da .Chemical Reactions Analysis
The synthesis of (prop-2-ynyloxy) benzene and its derivatives involves the reaction of differently substituted phenol and aniline derivatives with propargyl bromide . The reaction is favored by electron-withdrawing groups which favor the formation of a stable phenoxide ion . Phenol derivatives gave good yields as compared to that of aniline .Scientific Research Applications
Synthesis and Biological Evaluation
A study by (Taia et al., 2020) focused on synthesizing new heterocyclic systems from eugenol derivatives, including 1-Nitro-3-(prop-2-yn-1-yloxy)benzene. These compounds showed significant cytotoxicity against various cancer cell lines, suggesting potential in cancer research.
Crystal Structure Analysis
Research by (Ezhilarasi et al., 2015) and (Jan et al., 2013) explores the crystal structure of compounds related to 1-Nitro-3-(prop-2-yn-1-yloxy)benzene, providing insights into molecular configurations useful in materials science.
Antioxidant Properties
(Kıvrak et al., 2018) investigated the synthesis of hydrazine analogs of 1-Nitro-3-(prop-2-yn-1-yloxy)benzene, revealing their significant antioxidant capacities. This suggests applications in developing antioxidant agents.
Fluorescent Probes Development
Studies by (Minuti et al., 2016) and (Moiola et al., 2019) explored the use of stable aromatic nitrile oxides, including 1-Nitro-3-(prop-2-yn-1-yloxy)benzene derivatives, for developing fluorescent probes. These have potential applications in bioimaging and molecular tagging.
properties
IUPAC Name |
1-nitro-3-prop-2-ynoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h1,3-5,7H,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHAPDMLSIZCRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC(=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90524447 | |
Record name | 1-Nitro-3-[(prop-2-yn-1-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90524447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Nitro-3-(prop-2-yn-1-yloxy)benzene | |
CAS RN |
13350-11-3 | |
Record name | 1-Nitro-3-[(prop-2-yn-1-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90524447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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